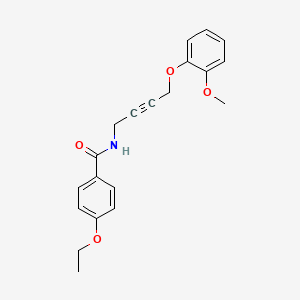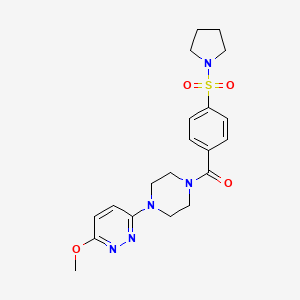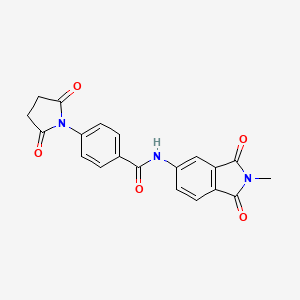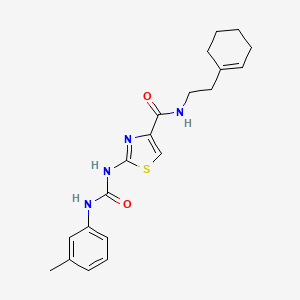
4-ethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The alkyne group could undergo addition reactions, the ether groups might participate in substitution reactions, and the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like ether and amide could make it somewhat soluble in polar solvents. The compound’s melting and boiling points, solubility, and other properties would need to be determined experimentally .Applications De Recherche Scientifique
Organogel Formation and Properties
Organogels are soft materials that have applications in drug delivery, sensors, and materials science. Research on perylenetetracarboxylic diimides (PDIs) substituted with various hydrophobic and hydrophilic groups has shown their ability to form fluorescent gels. These compounds, with variations in their structure, demonstrate the influence of amphiphilic properties and side-chain conformations on gelating abilities. This information is crucial for designing novel organogels with specific properties for advanced applications (Wu et al., 2011).
Stereoselective Radical Cascade Synthesis
The synthesis of complex organic molecules through stereoselective methods is vital in pharmaceuticals and material science. A study on the radical cascade approach to benzo[a]quinolizidines has demonstrated a method to achieve high stereoselectivity. This technique is valuable for synthesizing stereochemically complex structures, which could be critical for developing new drugs and materials (Ishibashi et al., 1999).
Nucleophilic Substitution Reactions
Understanding the reactivity and transformations of organic compounds under different conditions is fundamental for chemical synthesis. The study on nucleophilic substitution reactions of 4-alkoxynaphthal-N-methylimide highlights the versatility of these reactions in producing various substituted derivatives. Such reactions are critical for modifying chemical structures for desired properties in drug development and materials engineering (Inada et al., 1972).
Gastrokinetic Activity of Benzamides
Benzamides with specific substituents have shown promising gastrokinetic activity, which is crucial for developing treatments for gastrointestinal disorders. The structure-activity relationship study of these compounds provides insights into designing molecules with potential therapeutic applications (Kato et al., 1992).
Dopamine D(3) Receptor Ligands
The development of selective ligands for dopamine receptors is essential for treating neurological and psychiatric disorders. A study on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has identified potent and selective dopamine D(3) receptor ligands. Such research contributes to the development of new drugs with fewer side effects for treating conditions like schizophrenia and Parkinson's disease (Leopoldo et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-17-12-10-16(11-13-17)20(22)21-14-6-7-15-25-19-9-5-4-8-18(19)23-2/h4-5,8-13H,3,14-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGDMOLZGPPABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2937810.png)

![1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2937813.png)





![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2937823.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B2937824.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine](/img/structure/B2937825.png)

![N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2937827.png)
